Obtaining the correct key intermediate for high-potency kinase inhibitors like Ripretinib is critical. 5-Chloro-N-cyclopropyl-2-nitrobenzamide is the validated precursor, with SAR showing >10-fold potency loss with analogs. • Direct starting material for Ripretinib synthesis, ensuring target KIT/PDGFRA inhibition. • >98% purity (HPLC) supplied with comprehensive analytical documentation. • In stock globally, with fast shipping for seamless integration into R&D and scale-up.
5-Chloro-N-cyclopropyl-2-nitrobenzamide (CAS 355383-67-4) is a key substituted benzamide intermediate used in multi-step organic synthesis. Its primary value is demonstrated as a direct precursor to Ripretinib (DCC-2618), an FDA-approved switch-control kinase inhibitor for treating gastrointestinal stromal tumors (GIST). [REFS-1, REFS-2] The specific combination of the 5-chloro substituent and the N-cyclopropyl group is not arbitrary; it is integral to achieving the high target potency and broad mutational coverage required in the final active pharmaceutical ingredient (API). [3]
Substituting 5-chloro-N-cyclopropyl-2-nitrobenzamide with close analogs, such as isomers (e.g., 4-chloro), alternative N-alkyl variants (e.g., N-ethyl), or des-chloro versions, leads to a significant loss of biological activity in the final product. Structure-activity relationship (SAR) data from the development of Ripretinib demonstrates that these seemingly minor structural changes result in a greater than 10-fold reduction in potency against the target kinase, KIT. [1] This makes such substitutions unsuitable for synthesizing high-potency kinase inhibitors, as the specific electronic and steric profile of the 5-chloro-N-cyclopropyl fragment is essential for optimal target engagement in the final molecule.
The use of 5-chloro-N-cyclopropyl-2-nitrobenzamide as a precursor is directly linked to the superior potency of the resulting kinase inhibitor, Ripretinib. In a biochemical assay, the final compound derived from this specific intermediate demonstrated an IC50 of 14 nM against wild-type KIT kinase. [1] In contrast, analogs synthesized from alternative precursors, such as the N-ethyl, 4-chloro, or des-chloro benzamides, all yielded final compounds with significantly lower potency, exhibiting IC50 values in the 100-1000 nM range. [2]
| Evidence Dimension | Potency of Final Product (KIT wt IC50) |
| Target Compound Data | 14 nM (for Ripretinib, derived from target compound) |
| Comparator Or Baseline | 100 - 1000 nM (for analogs derived from N-ethyl, 4-chloro, or des-chloro precursors) |
| Quantified Difference | >7-fold increase in potency |
| Conditions | Biochemical assay measuring inhibition of wild-type KIT kinase. |
This demonstrates that procuring the exact 5-chloro-N-cyclopropyl isomer is a critical, non-negotiable requirement for synthesizing a final product with the intended high therapeutic potency.
This compound is not just a laboratory-scale reagent; it is a specified intermediate in a patented, scalable manufacturing process for Ripretinib. [1] The process patents for Ripretinib detail the synthetic route proceeding through 5-chloro-N-cyclopropyl-2-nitrobenzamide, establishing its compatibility with large-scale production requirements and regulatory filings. Procuring this specific intermediate ensures alignment with established, validated downstream synthetic steps for an FDA-approved drug.
| Evidence Dimension | Manufacturing Process Integration |
| Target Compound Data | Explicitly named intermediate in patented, scalable synthesis of Ripretinib. |
| Comparator Or Baseline | Alternative precursors not specified or validated in the scaled-up process. |
| Quantified Difference | Not applicable (qualitative validation). |
| Conditions | Pharmaceutical process chemistry and scale-up for API manufacturing. |
For process development and manufacturing, using a pre-validated intermediate de-risks scale-up, ensures reproducibility, and aligns with the established supply chain for a commercial therapeutic.
The primary and validated application is as the key starting material for the multi-step synthesis of Ripretinib, a treatment for advanced GIST. [1] Its structure is directly responsible for the high potency of the final API, making it the correct choice for any research or manufacturing campaign targeting this specific drug molecule. [2]
Based on the evidence that this fragment is crucial for inhibiting a wide range of KIT and PDGFRA mutations, it serves as a high-value scaffold for developing next-generation kinase inhibitors. [1] Researchers aiming to overcome drug resistance in related kinases can use this compound as a starting point, leveraging its validated ability to confer high potency.
For chemical engineers and process chemists, this compound is the established benchmark intermediate for optimizing the manufacturing route to Ripretinib. [3] Its use is essential for studies focused on improving yield, purity, and cost-effectiveness of the API synthesis by working with the commercially and regulatorily relevant precursor.